2-Cyclopropyl-2-methylpropan-1-amine hydrochloride CAS 1314953-65-5 properties
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride CAS 1314953-65-5 properties
An In-depth Technical Guide to 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS 1314953-65-5)
Disclaimer: Publicly available experimental data for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is limited. This guide has been compiled by synthesizing information from structurally related analogs and established principles of chemical reactivity and analysis. All predicted data and protocols should be validated experimentally.
Introduction: The Significance of a Modern Building Block
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged scaffold."[1][2] Its inclusion in drug candidates is a strategic decision aimed at enhancing potency, modulating metabolic stability, and refining selectivity by introducing conformational rigidity.[3][4] The subject of this guide, 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride (CAS: 1314953-65-5), represents a fascinating convergence of this valuable moiety with a primary amine, a critical functional group for forging connections to target proteins and ensuring aqueous solubility.
This molecule is a structural analog of other pharmacologically relevant cyclopropylamines and is of significant interest to researchers in drug discovery and development.[5] The presence of a quaternary carbon center adjacent to the cyclopropyl ring introduces a unique steric and electronic environment, making it a compelling building block for exploring new chemical space. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, detailed analytical characterization methods, and essential safety protocols, offering a foundational resource for its application in research.
Section 1: Physicochemical and Structural Properties
The hydrochloride salt form of this primary amine is expected to be a crystalline solid, a common characteristic of amine salts which enhances stability and handling properties compared to the free base.[6] Its structure suggests miscibility with water and polar organic solvents like methanol and ethanol, a crucial attribute for its use in biological assays and as a reactant in various solvent systems.[7]
| Property | Predicted Value / Observation | Rationale / Comparative Data Source |
| IUPAC Name | 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride | Standard nomenclature |
| CAS Number | 1314953-65-5 | Registry Number |
| Molecular Formula | C₇H₁₆ClN | Based on structure |
| Molecular Weight | 149.66 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Typical for small molecule amine hydrochlorides.[6] |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in chloroform.[7] | The ionic hydrochloride salt enhances polarity. |
| Melting Point | Not available. Estimated >150 °C (with decomposition). | Amine hydrochlorides often have high melting points. |
| pKa (Conjugate Acid) | ~10.0 - 10.5 | Estimated based on similar primary alkylamines. |
Section 2: Proposed Synthesis and Purification
While a specific, validated synthesis for this compound is not publicly documented, a logical and robust synthetic pathway can be proposed based on established organic chemistry transformations. The most direct approach involves the conversion of the corresponding alcohol, 2-cyclopropyl-2-methylpropan-1-ol, to the target primary amine.
Proposed Synthetic Workflow
The conversion of a primary alcohol to a primary amine can be achieved through several reliable methods. A common and effective strategy involves the activation of the hydroxyl group, displacement with an azide, and subsequent reduction. This pathway minimizes side reactions and is generally high-yielding.
Caption: Proposed synthesis of the target compound from its alcohol precursor.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride from 2-cyclopropyl-2-methylpropan-1-ol.[8]
PART A: Mesylation of the Alcohol
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-cyclopropyl-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise, followed by the slow, portion-wise addition of methanesulfonyl chloride (MsCl, 1.1 eq). Causality: The base (Et₃N) neutralizes the HCl generated during the reaction, preventing side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
PART B: Azide Displacement and Reduction
-
Displacement: Dissolve the crude mesylate from Part A in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq). Heat the mixture to approximately 80 °C and stir for 4-6 hours. Causality: DMF is an excellent polar aprotic solvent for SN2 reactions. Heat is required to drive the reaction to completion.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully. Caution: Organic azides can be explosive; do not distill to dryness.
-
Reduction: Dissolve the crude azide in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Quench: Cool to 0 °C and cautiously quench the reaction by sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup). Stir until a granular precipitate forms.
-
Isolation: Filter the solid and wash thoroughly with THF or ether. Concentrate the filtrate to yield the crude free-base amine.
PART C: Hydrochloride Salt Formation and Purification
-
Salt Formation: Dissolve the crude amine from Part B in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Precipitation: Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete and the solution is acidic.
-
Crystallization: Collect the resulting solid by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product. Self-Validation: The purity of the final compound should be assessed by NMR, MS, and melting point analysis.
Section 3: Analytical Characterization
Unambiguous characterization is essential for any research compound. The following section details the predicted spectroscopic signatures for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride based on its molecular structure and data from analogous compounds.[9]
Caption: A typical workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the carbon-hydrogen framework of the molecule. Spectra are typically recorded in D₂O or DMSO-d₆.
Predicted ¹H NMR Data (400 MHz, D₂O) The signals from the amine protons (-NH₃⁺) are often broad and may exchange with D₂O, making them difficult to observe.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.05 | s | 2H | -CH ₂-NH₃⁺ | Deshielded by the adjacent positively charged nitrogen. Expected to be a singlet as there are no adjacent protons. |
| ~1.05 | s | 6H | -C(CH ₃)₂ | Two equivalent methyl groups on a quaternary carbon, appearing as a sharp singlet. |
| ~0.80 | m | 1H | Cyclopropyl -CH | The single proton on the cyclopropyl ring attached to the quaternary carbon. |
| ~0.50 | m | 2H | Cyclopropyl -CH ₂ | Protons on the cyclopropyl ring, highly shielded due to the ring strain and anisotropy.[9] |
| ~0.20 | m | 2H | Cyclopropyl -CH ₂ | Diastereotopic protons on the cyclopropyl ring, appearing in the characteristic upfield region.[9] |
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~50.0 | -C H₂-NH₃⁺ | Aliphatic carbon attached to nitrogen. |
| ~38.0 | -C (CH₃)₂ | Quaternary carbon center. |
| ~22.0 | -C(C H₃)₂ | Equivalent methyl carbons. |
| ~18.0 | Cyclopropyl -C H | Tertiary carbon of the cyclopropyl ring. |
| ~5.0 | Cyclopropyl -C H₂ | Shielded methylene carbons of the cyclopropyl ring, a hallmark of this moiety.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity. Analysis would be performed on the free base.
-
Expected Exact Mass (Free Base, C₇H₁₅N): 113.1204
-
Expected [M+H]⁺ (Electrospray Ionization): 114.1283
Predicted Fragmentation Pattern (Electron Ionization) The fragmentation is dictated by the most stable carbocations that can be formed.
| m/z | Proposed Fragment | Rationale |
| 113 | [C₇H₁₅N]⁺ | Molecular ion of the free base. |
| 98 | [M - CH₃]⁺ | Loss of a methyl group. |
| 84 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical is less likely but possible. |
| 70 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a very stable fragment. This could be the base peak.[10] |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation fragment.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3100-2800 | N-H Stretch (broad) | Primary ammonium (-NH₃⁺) |
| ~3080-3000 | C-H Stretch | Cyclopropyl C-H[9] |
| 2960-2850 | C-H Stretch | Aliphatic C-H |
| ~1600 & ~1500 | N-H Bend (asymmetric & symmetric) | Primary ammonium (-NH₃⁺) |
| ~1020 | Ring "breathing" | Cyclopropane ring deformation[9] |
Section 4: Applications in Research and Drug Development
The 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride scaffold is a valuable tool for medicinal chemists. The cyclopropyl group is known to confer metabolic stability by making adjacent C-H bonds less susceptible to oxidation by cytochrome P450 enzymes.[7] This can lead to improved pharmacokinetic profiles in drug candidates.
Potential Research Areas:
-
CNS Drug Design: The related 2-phenylcyclopropylmethylamine scaffold is a privileged structure for targeting G protein-coupled receptors and transporters in the central nervous system.[1] This building block could be used to create novel ligands for these targets.
-
Enzyme Inhibitors: Cyclopropylamines have been incorporated into various enzyme inhibitors.[5] The unique stereoelectronic properties of the cyclopropyl ring can lead to potent and selective interactions within an enzyme's active site.
-
Anticancer Agents: Many modern anticancer drugs incorporate cyclopropyl moieties to enhance their efficacy and pharmacokinetic properties.[2][3] This fragment could be used in the synthesis of novel kinase inhibitors or other antineoplastic agents.[5]
Section 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. The primary hazards are associated with its properties as a primary amine salt.
5.1 GHS Hazard Information (Predicted) Based on similar amine hydrochlorides.[6]
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
5.2 Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
-
General Hygiene: Avoid all personal contact, including inhalation.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
5.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
-
The compound may be hygroscopic; protect from moisture.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. (2024). PubMed. [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Cheméo. [Link]
-
2-Cyclopropyl-2-methylpropan-1-ol. PubChem. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). PubMed. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025). ResearchGate. [Link]
-
1H NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]
-
mass spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]
Sources
- 1. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride | 54187-26-7 [sigmaaldrich.com]
- 7. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 8. 2-Cyclopropyl-2-methylpropan-1-ol | C7H14O | CID 83151608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. spectrumchemical.com [spectrumchemical.com]
